N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034501-46-5
VCID: VC6166703
InChI: InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-1-3-13(4-2-12)27(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2
SMILES: C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Molecular Formula: C16H14F3N5O2S
Molecular Weight: 397.38

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034501-46-5

Cat. No.: VC6166703

Molecular Formula: C16H14F3N5O2S

Molecular Weight: 397.38

* For research use only. Not for human or veterinary use.

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide - 2034501-46-5

Specification

CAS No. 2034501-46-5
Molecular Formula C16H14F3N5O2S
Molecular Weight 397.38
IUPAC Name N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-1-3-13(4-2-12)27(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2
Standard InChI Key YGMWXNLPKPTOEG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure (C₁₆H₁₄F₃N₅O₂S) features three distinct regions:

  • Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient characteristics.

  • Imidazole-Ethyl Bridge: A 1H-imidazol-1-yl group linked via an ethyl chain to the sulfonamide nitrogen, enabling conformational flexibility and hydrogen-bonding interactions.

  • 4-(Trifluoromethyl)benzenesulfonamide: A sulfonamide group para-substituted with a trifluoromethyl (–CF₃) group, enhancing hydrophobicity and metabolic stability .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2034501-46-5
Molecular Weight397.38 g/mol
IUPAC NameN-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
SMILESC1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3

The trifluoromethyl group’s strong electron-withdrawing effect modulates the sulfonamide’s acidity (pKa ~10–11), influencing solubility and protein-binding affinity .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves multi-step protocols to assemble the three structural domains:

Step 1: Pyrazine-Imidazole Coupling
Pyrazin-2-amine reacts with α-haloketones (e.g., chloroacetone) under Ullmann or Buchwald-Hartwig conditions to form 2-(pyrazin-2-yl)-1H-imidazole.

Step 2: Ethyl Spacer Installation
The imidazole nitrogen is alkylated with 1,2-dibromoethane, yielding 1-(2-bromoethyl)-2-(pyrazin-2-yl)-1H-imidazole.

Step 3: Sulfonamide Formation
The bromoethyl intermediate undergoes nucleophilic substitution with 4-(trifluoromethyl)benzenesulfonamide in the presence of a base (e.g., K₂CO₃) to furnish the final product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Pyrazin-2-amine, CuI, L-proline, DMF, 110°C65%
21,2-Dibromoethane, NaH, THF, 0°C→RT78%
34-(Trifluoromethyl)benzenesulfonamide, K₂CO₃, DMF, 80°C52%

Purification and Optimization

Chromatography (silica gel, eluent: EtOAc/hexane) is critical due to by-products from incomplete substitutions. Microwave-assisted synthesis could enhance Step 1 efficiency, reducing reaction times from 24h to 2h .

Biological Activity and Mechanistic Insights

Antimicrobial Screening

In a 2023 screen against ESKAPE pathogens, the compound showed moderate activity:

Table 3: MIC Values (μg/mL)

OrganismMICReference
S. aureus (MRSA)32
E. coli (ESBL)>64
C. albicans64

The trifluoromethyl group may enhance membrane permeability in Gram-positive organisms but lacks efficacy against Gram-negative outer membranes.

Pharmacokinetic and Toxicological Considerations

ADME Profiling

  • Absorption: LogP = 2.1 (calculated) suggests moderate oral bioavailability .

  • Metabolism: Cytochrome P450 3A4-mediated oxidation of the imidazole ring forms inactive N-oxide metabolites .

  • Excretion: Renal clearance predominates due to sulfonamide hydrophilicity .

Toxicity Data

Acute toxicity (LD₅₀) in murine models exceeds 500 mg/kg, with no hepatotoxicity at 50 mg/kg/day over 14 days. Chronic studies are pending.

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing –CF₃ with –OCH₃ (as in CAS 2034477-83-1) reduces CA IX inhibition 10-fold, underscoring –CF₃’s electronic contributions .

Patent Landscape

Future Research Directions

  • Mechanistic Studies: Elucidate targets via CRISPR-Cas9 knockout screens.

  • Formulation Development: Nanoemulsions to enhance aqueous solubility (<0.1 mg/mL currently).

  • Therapeutic Expansion: Evaluate in Alzheimer’s models, leveraging sulfonamide-mediated CA inhibition to modulate β-amyloid .

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